molecular formula C10H13N5O4 B12363714 1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione

Cat. No.: B12363714
M. Wt: 271.25 g/mol
InChI Key: HBOMLICNUCNMMY-KQORAOOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione is a synthetic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes an azido group and a trideuterio(113C)methyl group, making it a valuable tool in biochemical and pharmaceutical studies.

Preparation Methods

The synthesis of 1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione involves several steps. The primary synthetic route includes the following steps:

    Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring.

    Introduction of the azido group: The azido group is introduced through a nucleophilic substitution reaction, typically using sodium azide as the reagent.

    Incorporation of the trideuterio(113C)methyl group: This step involves the use of a trideuterio(113C)methylating agent to introduce the trideuterio(113C)methyl group into the molecule.

Chemical Reactions Analysis

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can undergo substitution reactions with nucleophiles to form various derivatives.

Common reagents used in these reactions include sodium azide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving nucleic acids and proteins, particularly in labeling and tracking experiments.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The azido group can form covalent bonds with nucleophiles, leading to the modification of nucleic acids and proteins. The trideuterio(113C)methyl group can enhance the stability and reactivity of the compound, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione can be compared with other similar compounds, such as:

    1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: This compound lacks the trideuterio(113C)methyl group, making it less stable and reactive.

    1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: This compound has a different substitution pattern, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of the azido and trideuterio(113C)methyl groups, which confer enhanced stability and reactivity, making it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

271.25 g/mol

IUPAC Name

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/i1+1D3

InChI Key

HBOMLICNUCNMMY-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.